molecular formula C18H19N3O2 B12741100 Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- CAS No. 72612-09-0

Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-

Cat. No.: B12741100
CAS No.: 72612-09-0
M. Wt: 309.4 g/mol
InChI Key: UPAYLPSFKINTKG-UHFFFAOYSA-N
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Description

"Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-" is a nicotinamide derivative featuring a 5-methoxyindole moiety linked via a propyl chain to the nicotinamide core. This compound is structurally distinct due to its hybrid architecture, combining the vitamin B3 (nicotinamide) framework with an indole-based substituent.

Properties

CAS No.

72612-09-0

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-23-15-6-7-17-16(10-15)13(12-21-17)4-3-9-20-18(22)14-5-2-8-19-11-14/h2,5-8,10-12,21H,3-4,9H2,1H3,(H,20,22)

InChI Key

UPAYLPSFKINTKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the coupling of nicotinamide with a 5-methoxy-3-indolylpropyl precursor. One common method involves the use of acylation reactions where the nicotinamide is reacted with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related compounds in the literature:

(a) Nicotinamide Derivatives

Nicotinamide analogs are typically modified at the amide nitrogen or the pyridine ring. For example:

  • This contrasts with the methoxyindole-propyl chain in the target compound, which may prioritize biological interactions over polymer applications.

(b) Indole-Containing Compounds

Indole derivatives, such as those in (e.g., tert-Butyl 3-(3-Nitro-5,11-dioxo-5H-indeno[1,2-c]isoquinolin-6(11H)-yl)propylcarbamate), often exhibit pharmacological properties. Key differences include:

  • Functional Groups : The nitro and carbamate groups in compounds contrast with the methoxy and nicotinamide moieties in the target compound. These groups influence solubility, metabolic stability, and target binding.
  • Synthetic Routes : The hydrogenation and azide reduction methods in suggest that "Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-" may require tailored synthetic strategies, such as coupling reactions between indole and nicotinamide precursors.

(c) Structural Analogues in Drug Discovery

Compounds like N-[6-(3-Azidopropyl)-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl]acetamide () share propyl-linked heterocyclic systems. However, their isoindoloquinoline cores differ significantly from the nicotinamide-indole hybrid, leading to divergent electronic and steric profiles.

Critical Analysis of Evidence Gaps

The provided materials lack direct information on "Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-". To address this, consult additional sources such as:

  • PubChem or ChemSpider for physicochemical data.
  • SciFinder or Reaxys for synthesis pathways.
  • Bioactivity studies on indole-nicotinamide hybrids (e.g., kinase inhibitors or NAD+ modulators).

Q & A

[Basic] What synthetic strategies are recommended for synthesizing Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 5-methoxyindole with a propyl linker (e.g., 3-bromopropylamine) under reflux in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base .
  • Step 2: Coupling the intermediate with nicotinamide using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) to achieve >95% purity .

Key Considerations:

  • Protect the indole nitrogen during synthesis to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, UV detection) .

[Basic] Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy group at indole C5, propyl linkage) .
  • High-Resolution Mass Spectrometry (HR-MS): ESI+ mode to validate molecular weight (e.g., expected [M+H]⁺ ion) .
  • HPLC-PDA: Purity assessment using a C18 column (λ = 254 nm, 30% acetonitrile in water) .
  • Melting Point: Differential scanning calorimetry (DSC) to verify consistency with literature values .

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